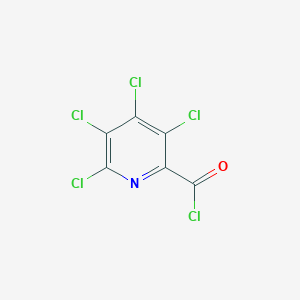

3,4,5,6-Tetrachloropyridine-2-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4,5,6-Tetrachloropyridine-2-carbonyl chloride is a chemical compound that is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and dyestuff . It is a derivative of pyridine, a basic heterocyclic organic compound .

Synthesis Analysis

The synthesis of this compound involves the use of pentachloropyridine, which is highly reactive towards nucleophilic attack due to its electron-deficient nature . The nucleophilic attack mainly occurs at the 2(6)-position by replacement of chlorine . The synthesis process can be influenced by many factors including the nature of the nucleophile, reaction conditions, and solvent .Molecular Structure Analysis

The molecular formula of this compound is C6Cl5NO . It has an average mass of 279.335 Da and a monoisotopic mass of 276.842255 Da .Chemical Reactions Analysis

This compound is highly reactive towards nucleophilic attack due to its electron-deficient nature . This allows it to be used as a building block in the synthesis of various organic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.8±0.1 g/cm3, a boiling point of 295.6±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 54.2±0.3 cm3, and a polar surface area of 30 Å2 .Scientific Research Applications

Synthesis and Chemical Reactions

3,4,5,6-Tetrachloropyridine-2-carbonyl chloride is a versatile compound used in various chemical syntheses and reactions, demonstrating its applicability in creating novel chemical entities and understanding reaction mechanisms. For instance, it has been used in the synthesis of 3,4,3 LI 1,2 HOPO labeled with carbon-14 for metabolism studies, highlighting its role in the synthesis of compounds for biological applications (Burgada et al., 2001). Its reactivity has been studied in the context of cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles, where it acts as a component in the synthesis of novel complexes with potential applications in materials science and catalysis (Mancilha et al., 2011). Furthermore, its reaction with olefins has been explored to understand the direction and outcomes of such interactions, providing insights into its chemical behavior and potential for creating diverse chemical structures (Sologub et al., 1972).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

3,4,5,6-tetrachloropyridine-2-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl5NO/c7-1-2(8)4(6(11)13)12-5(10)3(1)9 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBUWNXYNYVENO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1Cl)Cl)C(=O)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl5NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2930589.png)

![2'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B2930593.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2930596.png)

![7-chloro-3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2930601.png)

![2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B2930604.png)

![2-Oxabicyclo[2.2.2]octane-4-carbaldehyde](/img/structure/B2930605.png)